molecular formula C14H12ClFN2O2 B8796588 Methyl 6-(aminomethyl)-5-chloro-2-(3-fluorophenyl)nicotinate

Methyl 6-(aminomethyl)-5-chloro-2-(3-fluorophenyl)nicotinate

Cat. No. B8796588
M. Wt: 294.71 g/mol
InChI Key: MCWIXPNQKQXMNO-UHFFFAOYSA-N
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Patent
US09193721B2

Procedure details

Methyl 5-chloro-6-cyano-2-(3-fluorophenyl)nicotinate (1.3 g, 4.5 mmol) was stirred in methanol (60 mL), and 5% palladium on carbon (1.0 g) was added. The mixture was degassed three times and placed under a balloon pressure of hydrogen for 4 hours. A solution of 0.5 M sodium methoxide in methanol (45 mL) was added and the mixture was filtered through celite. The filtrates were evaporated and the residue was triturated with dichloromethane. The solids were filtered and washed with dichloromethane to give the desired compound contaminated with 30% dechlorinated byproduct (1.3 g, 100%). LCMS calculated for C14H13ClFN2O2 (M+H)+: m/z=295.1. found: 295.0.
Name
Methyl 5-chloro-6-cyano-2-(3-fluorophenyl)nicotinate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:19]#[N:20])=[N:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>CO.[Pd]>[NH2:20][CH2:19][C:3]1[C:2]([Cl:1])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)[N:4]=1

Inputs

Step One
Name
Methyl 5-chloro-6-cyano-2-(3-fluorophenyl)nicotinate
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C(=O)OC)C1)C1=CC(=CC=C1)F)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed three times
ADDITION
Type
ADDITION
Details
A solution of 0.5 M sodium methoxide in methanol (45 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1=NC(=C(C(=O)OC)C=C1Cl)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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